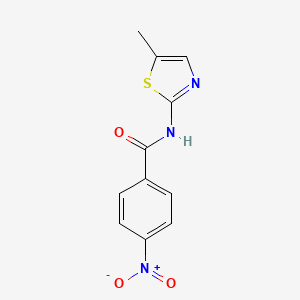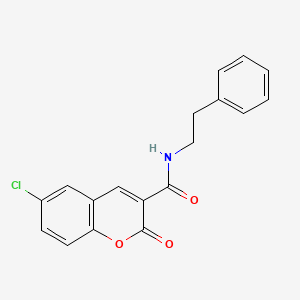
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone, also known as DIMP, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience.
科学的研究の応用
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone has been extensively studied for its potential applications in scientific research. It has been shown to possess various pharmacological properties, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
作用機序
The exact mechanism of action of 1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone is not fully understood. However, it has been proposed that this compound acts by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. This compound has been shown to enhance the activity of GABA receptors, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to enhance the activity of GABA receptors, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of glutamate receptors, which may contribute to its anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, there are also limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied for its potential side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone. One potential direction is the development of new drugs based on the structure of this compound. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs that target the same pathways. Finally, future studies are needed to determine the potential side effects of this compound, which may limit its use in certain experiments.
合成法
The synthesis of 1-(1,3-dimethyl-1H-indol-2-yl)-2-methyl-1-propanone involves the reaction of indole-2-carboxylic acid with 2,2-dimethylpropanal in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by a decarboxylation reaction, resulting in the formation of this compound. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
1-(1,3-dimethylindol-2-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9(2)14(16)13-10(3)11-7-5-6-8-12(11)15(13)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUISCJCWHXUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)